molecular formula C21H21N3O4S B2539868 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921864-34-8

3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2539868
CAS No.: 921864-34-8
M. Wt: 411.48
InChI Key: AKOINLSXCJTAAU-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,5-dimethoxy groups and a thiazole ring modified with a 2-oxo-2-(p-tolylamino)ethyl moiety. This structure combines electron-donating methoxy groups with a polar thiazole-amide scaffold, which is commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-4-6-15(7-5-13)22-19(25)10-16-12-29-21(23-16)24-20(26)14-8-17(27-2)11-18(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOINLSXCJTAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Compound Name Key Substituents Yield (%) Reported Bioactivity Reference
Target Compound 3,5-Dimethoxybenzamide; 2-oxo-2-(p-tolylamino)ethyl-thiazole N/A Not explicitly reported
3,5-Dimethoxy-N-(6-methyl-indeno[1,2-d]thiazol-2-yl)benzamide (7d) Indeno-thiazole; 6-methyl group 47 Anti-SARS-CoV-2 activity
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (50) 4-Bromophenyl-thiazole; dimethylsulfamoyl group N/A NF-κB activation; TLR adjuvant synergy
3,5-Dimethoxy-N-(4-naphthalen-2-yl-thiazol-2-yl)benzamide Naphthalen-2-yl-thiazole N/A Structural analog (no bioactivity data)
3,5-Dimethoxy-N-(5-methoxy-indeno[1,2-d]thiazol-2-yl)benzamide (4) Indeno-thiazole; 5-methoxy group 50 Anti-SARS-CoV-2 activity
3,5-Dimethoxy-N-[4-(2,5-dimethylphenyl)thiazol-2-yl]benzamide (2D216) 2,5-Dimethylphenyl-thiazole; piperidin-1-ylsulfonyl group N/A Calcium channel activation

Key Differences in Substituents and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethoxy groups contrast with analogues like 7e (6-chloro-indenothiazole), where electron-withdrawing substituents may enhance metabolic stability but reduce solubility .
  • Biological Targets : Compounds like 50 and 2D216 demonstrate NF-κB or calcium channel modulation, suggesting that sulfamoyl or dimethylphenyl groups are critical for these activities, whereas methoxy groups may favor kinase or protease inhibition .

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Methoxy Positioning : 3,5-Dimethoxy substitution is conserved in active anti-SARS-CoV-2 compounds (e.g., 7d , 4 ), suggesting this motif is critical for viral protease binding .

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide is a synthetic compound that combines a benzamide core with methoxy groups and a thiazole ring. This unique structure suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N2O3S. Its structure features:

  • A benzamide backbone.
  • Two methoxy groups at the 3 and 5 positions.
  • A thiazole ring linked to an oxo-p-tolylamino side chain.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The presence of the thiazole ring may enhance binding affinity and specificity towards these targets, potentially leading to modulation of their activities.

Anticancer Properties

There is a growing interest in the anticancer potential of thiazole derivatives. Studies have reported that thiazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and death. Preliminary data suggest that this compound may also exhibit such effects, warranting further investigation.

Case Studies

  • Study on Thiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer activity of several thiazole derivatives. Results indicated significant inhibition of cell growth in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM for structurally similar compounds .
  • Antimicrobial Screening : Another investigation assessed various thiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed promising activity, with minimum inhibitory concentrations (MICs) as low as 15 µg/mL .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,5-DimethoxybenzamideLacks thiazole ringModerate antimicrobial activity
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamideSimilar structure without methoxy groupsLimited data on biological activity
Thiazole DerivativesVarious substitutionsNotable anticancer and antimicrobial properties

Q & A

Basic: What synthetic strategies are optimal for preparing 3,5-dimethoxy-N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and thiazole ring cyclization . Key steps include:

  • Coupling of p-tolylamine derivatives with α-ketoesters to form the 2-oxoethylamine intermediate .
  • Thiazole ring formation via Hantzsch thiazole synthesis, requiring thiourea or thioamide precursors under reflux conditions (e.g., ethanol, 80°C) .
  • Catalysts : Use 4-dimethylaminopyridine (DMAP) to enhance amidation efficiency .
    Optimization :
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves solubility of aromatic intermediates .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at 3,5-positions, thiazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 456.15) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Intermediate: How can researchers design experiments to evaluate this compound’s antimicrobial activity while addressing contradictory data in literature?

Answer:
Experimental Design :

  • Strain selection : Use standardized microbial strains (e.g., E. coli ATCC 25922, C. albicans SC5314) to ensure reproducibility .
  • Dose-response assays : Test concentrations from 1–100 µM in triplicate, with positive controls (e.g., fluconazole for fungi) .
    Addressing contradictions :
  • Solubility adjustments : Use DMSO/water mixtures (<1% DMSO) to prevent false negatives due to precipitation .
  • Check for biofilm inhibition : Some discrepancies arise from biofilm vs. planktonic cell activity differences .

Advanced: What structural modifications enhance this compound’s selectivity for cancer cell lines over normal cells?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Methoxy groups : Replacement with electron-withdrawing groups (e.g., nitro) increases cytotoxicity but may reduce selectivity .
  • Thiazole substitution : Introducing hydrophilic groups (e.g., –OH at position 4) improves membrane permeability and reduces off-target effects .
    Validation :
  • Apoptosis assays : Compare caspase-3 activation in cancer (HeLa) vs. normal (HEK293) cells .
  • Computational docking : Model interactions with oncogenic targets (e.g., EGFR kinase) to predict selectivity .

Advanced: How can researchers resolve conflicting reports on this compound’s mechanism of action in anti-inflammatory studies?

Answer:
Methodological reconciliation :

  • Target validation : Perform COX-2 inhibition assays (IC₅₀ determination) alongside NF-κB pathway analysis to distinguish direct enzyme vs. signaling effects .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
    Case Study :
  • Contradictory COX-2 data : Some studies report IC₅₀ = 5 µM, while others show no activity. This may arise from assay conditions (e.g., pre-incubation time, enzyme source) .

Advanced: What computational methods are recommended for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP) : Optimal range = 2–4 for blood-brain barrier penetration .
    • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma half-life .

Intermediate: How should researchers optimize in vitro assays to minimize false positives in cytotoxicity studies?

Answer:
Controls and Protocols :

  • Mitochondrial toxicity : Include resazurin assays to distinguish true cytotoxicity from metabolic interference .
  • Serum interference : Test compounds in both serum-free and 10% FBS media to account for protein binding .
    Data Interpretation :
  • Thresholds : Only consider >50% cell viability reduction at ≤10 µM as significant .

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